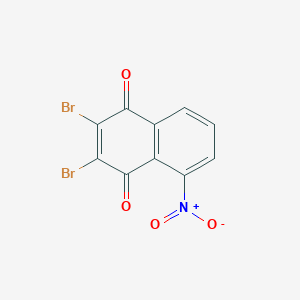

![molecular formula C18H20N6O2S B2556352 (E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1904607-35-7](/img/structure/B2556352.png)

(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyrazine derivatives can vary depending on the specific substituents present in the molecule. For instance, the melting point and IR spectrum can provide information about the physical and chemical properties .Scientific Research Applications

Cardiovascular Research

The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems demonstrated potential cardiovascular benefits, showing more potent coronary vasodilating activity than trapidil and comparable antihypertensive activity to guanethidine sulfate (Sato et al., 1980).

Antimicrobial Activity

Novel sulfone-linked bis heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles were synthesized and demonstrated pronounced antimicrobial activity, particularly compound 8 showing superior activity (Padmavathi et al., 2008). Additionally, piperazine and triazolo-pyrazine derivatives were synthesized and screened for their antimicrobial effects, revealing strong growth inhibition against A. baumannii (Patil et al., 2021).

Anti-Diabetic Research

Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showcasing promising results as anti-diabetic medications. Compounds demonstrated strong inhibition potential and insulinotropic activity, making them excellent candidates for further development (Bindu et al., 2019).

Anticonvulsant Activity

Research on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for anticonvulsant activity against electroshock-induced seizures in rats identified several potent compounds. These findings suggest the bioisosteric relation of the 1,2,4-triazolo[4,3-a]pyrazine ring system to the purine ring for anticonvulsant efficacy, highlighting less propensity for causing emesis (Kelley et al., 1995).

Antihistaminic and Anti-inflammatory Activity

Studies on fused pyridazines with cyclic amines revealed compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Specifically, compound 6a displayed potent antihistaminic activity and significantly inhibited eosinophil infiltration, suggesting potential therapeutic benefits for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Mechanism of Action

Target of Action

The primary targets of the compound (E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine, also known as 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-[(E)-2-phenylethenesulfonyl]piperazine, are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by inhibiting the kinase activities of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in various cellular processes, including cell growth, survival, and migration. By inhibiting these pathways, this compound can potentially halt the growth and spread of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activities against c-met and vegfr-2 suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis . Specifically, the compound has been shown to exhibit excellent antiproliferative activities against various cancer cell lines .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-methyl-8-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2S/c1-15-20-21-18-17(19-8-9-24(15)18)22-10-12-23(13-11-22)27(25,26)14-7-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXKAYGZMYTMDJ-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylcyclohexyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2556271.png)

![6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556272.png)

![N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556274.png)

![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2556275.png)

![1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2556276.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2556279.png)

![Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2556285.png)

![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)

![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)

![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)

![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)